3-(Prop-2-yn-1-yloxy)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-prop-2-ynoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-2-6-11-9-5-3-4-8(10)7-9/h1,3-5,7,10H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDMYZWKKGITHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC(=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3692-88-4 | |
| Record name | 3-(prop-2-yn-1-yloxy)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Prop 2 Yn 1 Yloxy Phenol and Its Derivatives
O-Alkylation Strategies for Introducing the Propargyl Moiety
The most direct method for synthesizing aryl propargyl ethers is the O-alkylation of a corresponding phenol (B47542). This involves forming a phenoxide and subsequent nucleophilic attack on a propargyl electrophile.
The Williamson ether synthesis is the conventional and widely employed method for the propargylation of phenols. This SN2 reaction involves the deprotonation of a phenol by a base to form a nucleophilic phenoxide ion, which then displaces a halide from a propargyl halide, typically propargyl bromide.
The efficiency and yield of the O-propargylation reaction are highly dependent on the chosen reaction conditions. Key parameters that require optimization include the base, solvent, and temperature.
Base Selection: The choice of base is critical for the initial deprotonation of the phenolic hydroxyl group. Weak inorganic bases are commonly preferred as they are cost-effective and generally provide good yields. Potassium carbonate (K₂CO₃) is a frequently used base for this transformation, proving effective in the synthesis of various (prop-2-ynyloxy)benzene derivatives. researchgate.net Other bases such as cesium carbonate (CsCO₃) and sodium hydride (NaH) have also been successfully employed. nih.govnih.gov While stronger bases like NaH can ensure complete deprotonation, they may require stricter anhydrous conditions. nih.gov
Solvent Effects: The reaction is typically performed in a polar aprotic solvent, which can solvate the cation of the base but does not interfere with the nucleophilicity of the phenoxide ion, thereby favoring the SN2 pathway. researchgate.net Acetone is a common and effective solvent, often used at reflux temperature to drive the reaction to completion. nih.govresearchgate.net Other solvents such as tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) are also utilized, with the optimal choice depending on the specific substrate and base combination. nih.govreddit.com For instance, reactions with NaH are often carried out in THF. nih.gov
Temperature Control: Temperature plays a significant role in the reaction kinetics. Many propargylation reactions are conducted at elevated temperatures, such as the reflux temperature of the solvent, to ensure a reasonable reaction rate. nih.govresearchgate.net However, the temperature must be controlled to prevent potential side reactions or decomposition, particularly with thermally sensitive substrates. Reactions have been successfully carried out at temperatures ranging from room temperature to 80°C. reddit.com
The following table summarizes optimized conditions for the propargylation of various phenolic compounds.
| Phenolic Substrate | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 3'-Hydroxyacetophenone (B363920) | K₂CO₃ | Acetone | Reflux | 76% | nih.gov |
| 4'-Hydroxy-3'-methoxyacetophenone | Triethylamine (B128534) | Acetone | 353 K | Not specified | nih.gov |
| 4'-Hydroxyacetophenone | CsCO₃ | Acetone | Reflux | 84% | nih.gov |
| Substituted Phenols | K₂CO₃ | Acetone | Not specified | 53-85% | researchgate.net |
| Protected N-Acetylneuraminic Acid | NaH | THF | Ice bath to RT | 67% | nih.gov |
When a phenol contains multiple hydroxyl groups, such as in resorcinol (B1680541) (1,3-dihydroxybenzene), achieving selective mono-alkylation can be a challenge. The synthesis of 3-(prop-2-yn-1-yloxy)phenol from resorcinol requires the reaction to occur at only one of the two hydroxyl groups. lookchem.com Generally, regioselectivity can be controlled by careful manipulation of the reaction stoichiometry. Using one equivalent or a slight excess of the propargyl halide relative to the dihydroxybenzene can favor the formation of the mono-ether. However, the formation of the di-ether as a byproduct is common. Separation of the mono-alkylated product from the di-alkylated byproduct and unreacted starting material is typically achieved through chromatographic techniques. In cases with electronically distinct hydroxyl groups, inherent differences in acidity can be exploited to achieve regioselectivity, although this is less pronounced in symmetric molecules like resorcinol.
An alternative to the classical Williamson ether synthesis for forming the C-O bond is the Mitsunobu reaction. wikipedia.org This powerful reaction allows for the conversion of an alcohol to an ether under mild, neutral conditions. nih.gov For the synthesis of this compound, this would involve the reaction of resorcinol with propargyl alcohol.
The reaction is mediated by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The mechanism involves the activation of the propargyl alcohol by the PPh₃/DEAD reagent system, making it susceptible to nucleophilic attack by the phenol. organic-chemistry.org
General Mitsunobu Procedure:
A solution of the phenol, propargyl alcohol, and triphenylphosphine is prepared in a suitable anhydrous solvent, commonly THF. organic-synthesis.com
The mixture is cooled (e.g., to 0 °C). organic-synthesis.com
The azodicarboxylate (DEAD or DIAD) is added dropwise. organic-synthesis.com
The reaction is stirred at room temperature until completion. organic-synthesis.com
A key advantage of the Mitsunobu reaction is its occurrence under mild conditions, which is beneficial for substrates sensitive to the basic conditions of the Williamson synthesis. nih.gov However, a significant drawback is the formation of stoichiometric amounts of byproducts (triphenylphosphine oxide and a hydrazine (B178648) derivative), which often requires careful chromatographic purification to remove from the desired product. organic-synthesis.com
Classical Phenol Propargylation via Propargyl Halides
Synthesis of Complex Molecules Incorporating the this compound Scaffold
The this compound scaffold can be incorporated into more complex molecular architectures either by building upon the pre-formed ether or by propargylating a more complex phenolic starting material.
A common strategy in drug discovery and materials science is to combine the propargyloxy moiety with other functional groups, such as a ketone. nih.gov For example, 1-[3-(prop-2-yn-1-yloxy)phenyl]ethan-1-one (B2908626) is a key intermediate for synthesizing 1,2,3-triazole-linked acetophenone (B1666503) derivatives. nih.gov
The most straightforward synthesis of this compound and its analogs involves the direct O-alkylation of the corresponding hydroxyacetophenone. The synthesis of 1-(3'-(prop-2-yn-1-yloxy)phenyl)ethan-1-one is achieved by reacting 3'-hydroxyacetophenone with propargyl bromide under standard Williamson ether synthesis conditions. nih.gov
The reaction conditions are analogous to those described in section 2.1.1.1. The phenolic proton of 3'-hydroxyacetophenone is removed by a base like K₂CO₃ in a polar aprotic solvent like acetone, followed by nucleophilic attack on propargyl bromide. nih.govresearchgate.net
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3'-Hydroxyacetophenone | Propargyl bromide, K₂CO₃ | Acetone, Reflux, 3 h | 1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-one | 76% | nih.govresearchgate.net |
| 4'-Hydroxyacetophenone | Propargyl bromide, CsCO₃ | Acetone, Reflux, 3 h | 1-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-one | 84% | nih.govresearchgate.net |
This method provides an efficient route to propargyl-substituted acetophenones, which serve as versatile building blocks for creating more complex molecules through subsequent reactions of the terminal alkyne. nih.gov
Generation of Propargyl-Functionalized Benzaldehyde (B42025) Derivatives (e.g., 2-(Prop-2-yn-1-yloxy)benzaldehyde, 4-Methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde)
The primary method for synthesizing propargyl-functionalized benzaldehyde derivatives is the Williamson ether synthesis, a reliable and widely used reaction for forming ethers from an alkoxide and an organohalide. wikipedia.orgmasterorganicchemistry.com In this context, a substituted hydroxybenzaldehyde is deprotonated with a base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide (or a related propargyl halide) in an SN2 reaction. masterorganicchemistry.com
Commonly used bases for this transformation include potassium carbonate (K₂CO₃) and sodium hydride (NaH), and the reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetone. jk-sci.complos.org
Synthesis of 2-(Prop-2-yn-1-yloxy)benzaldehyde: This compound is prepared from salicylaldehyde (B1680747) (2-hydroxybenzaldehyde). An eco-friendly approach has been developed that utilizes aqueous micellar media, which can enhance reactivity by compartmentalizing the hydrophobic organic reactants. researchgate.net This method represents a green alternative to traditional organic solvents.
Synthesis of 4-Methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde: This derivative is synthesized from 3-hydroxy-4-methoxybenzaldehyde. The general Williamson ether synthesis protocol is applied, where the phenolic hydroxyl group is selectively alkylated in the presence of the methoxy (B1213986) and aldehyde functionalities.
The reaction conditions for these syntheses are summarized in the table below.
| Starting Material | Product | Reagents | Solvent | Conditions | Yield |
| Salicylaldehyde | 2-(Prop-2-yn-1-yloxy)benzaldehyde | Propargyl bromide, Base | Aqueous Micellar Media | - | Good |
| 3-Hydroxy-4-methoxybenzaldehyde | 4-Methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde | Propargyl bromide, K₂CO₃ | DMF / Acetone | Room Temp. to Reflux | Moderate to Good |
Synthesis of Propargyl-Substituted Aniline (B41778) Derivatives (e.g., 3-(Prop-2-yn-1-yloxy)aniline, 4-Chloro-2-fluoro-5-(prop-2-yn-1-yloxy)aniline)
Synthesizing propargyl-substituted aniline derivatives via O-alkylation of aminophenols requires careful control of reaction conditions to ensure chemoselectivity. The phenolic hydroxyl group is significantly more acidic than the amino group, allowing for selective deprotonation and subsequent O-alkylation over N-alkylation.
Synthesis of 3-(Prop-2-yn-1-yloxy)aniline: This compound is prepared from 3-aminophenol. wikipedia.orgtaylorandfrancis.com By using a suitable base such as potassium carbonate, the phenolic proton is selectively removed to form the phenoxide. The resulting nucleophile then reacts with propargyl bromide. Studies have shown that the O-alkylation of phenols proceeds under milder conditions than the N-alkylation of anilines, which often requires harsher conditions. semanticscholar.org
Synthesis of 4-Chloro-2-fluoro-5-(prop-2-yn-1-yloxy)aniline: A direct synthesis for this specific compound is not commonly reported; however, it can be readily prepared via a two-step sequence starting from the corresponding nitrophenol, 4-chloro-2-fluoro-5-nitrophenol (B2803080). appchemical.com This route involves:
O-propargylation: The phenolic group of 4-chloro-2-fluoro-5-nitrophenol is alkylated with propargyl bromide using the Williamson ether synthesis, similar to the benzaldehyde derivatives.
Nitro Group Reduction: The nitro group of the resulting propargyl ether is then reduced to the target amino group. This reduction is a standard transformation and can be achieved using various methods, such as catalytic hydrogenation with H₂ over a palladium catalyst (Pd/C) or using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid. chemicalbook.com
This two-step approach, which leverages a nitroaromatic precursor, is a common and effective strategy for accessing aniline derivatives.
Derivatization from Precursor Nitroaromatic Compounds
Nitroaromatic compounds are versatile precursors for the synthesis of aromatic amines. The electron-withdrawing nature of the nitro group facilitates certain reactions and can be reliably reduced to an amino group in the final steps of a synthetic sequence. This strategy is particularly useful when the free amine is incompatible with earlier reaction conditions or when it might lead to undesired side reactions, such as N-alkylation.
A general and powerful method involves the catalytic hydrogenation of halogenated aromatic nitro compounds. For example, compounds like 4-chloro-2-fluoroaniline (B1294793) can be synthesized by the hydrogenation of 4-chloro-2-fluoro-1-nitrobenzene in the presence of a palladium-on-carbon catalyst. chemicalbook.comnih.govsigmaaldrich.com The reaction is typically performed under hydrogen pressure at an elevated temperature. chemicalbook.com
This methodology is directly applicable to the synthesis of propargyl-substituted anilines. The general synthetic scheme is as follows:
A substituted nitrophenol is subjected to O-propargylation via the Williamson ether synthesis.
The resulting nitro-substituted propargyl ether is then reduced to the corresponding aniline derivative.
This approach provides a clean and high-yielding route to the desired products, avoiding the chemoselectivity issues associated with the direct alkylation of aminophenols.
| Precursor | Intermediate | Product | Reagents (Step 2) |
| 4-Chloro-2-fluoro-5-nitrophenol | 1-(Prop-2-yn-1-yloxy)-4-chloro-2-fluoro-5-nitrobenzene | 4-Chloro-2-fluoro-5-(prop-2-yn-1-yloxy)aniline | H₂, Pd/C or SnCl₂/HCl |
Formation of Propargyl-Substituted Benzotriazole (B28993) Derivatives
Propargyl-substituted benzotriazoles are valuable intermediates in organic synthesis. The benzotriazole moiety can function as a good leaving group or a synthetic auxiliary. The synthesis of these derivatives is typically achieved through the direct N-alkylation of benzotriazole with a propargyl halide.
The reaction involves treating benzotriazole with propargyl bromide in the presence of a base. The nitrogen atoms of the triazole ring act as nucleophiles, displacing the bromide to form the N-propargylated product.
Synthesis of Bis((3-arylprop-2-yn-1-yl)oxy)benzene Derivatives
The synthesis of these more complex diarylalkyne structures is achieved through a multi-step process that combines Williamson ether synthesis with a palladium-catalyzed cross-coupling reaction. This strategy allows for the construction of extended, rigid molecular scaffolds.
The general synthetic route involves two key transformations:
Bis-O-propargylation: A dihydroxybenzene, such as resorcinol (1,3-dihydroxybenzene), is reacted with an excess of propargyl bromide in the presence of a base like K₂CO₃ in DMF. This step attaches two terminal alkyne functionalities to the central aromatic ring.
Sonogashira Cross-Coupling: The resulting bis-propargyl ether undergoes a double Sonogashira coupling reaction with a substituted aryl halide (typically an iodobenzene). organic-chemistry.org This reaction is catalyzed by a palladium complex (e.g., Pd(PPh₃)₂Cl₂) with a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base such as triethylamine (Et₃N). organic-chemistry.orglibretexts.orgbeilstein-journals.org This step couples the aryl groups to the terminal positions of the alkyne units, furnishing the final bis((3-arylprop-2-yn-1-yl)oxy)benzene derivative.
This modular approach allows for significant structural diversity by varying both the dihydroxybenzene core and the aryl halide coupling partner.
| Step | Reaction Type | Reactants | Catalyst/Reagents | Product |
| 1 | Williamson Ether Synthesis | Resorcinol, Propargyl bromide | K₂CO₃, DMF | 1,3-Bis(prop-2-yn-1-yloxy)benzene |
| 2 | Sonogashira Coupling | 1,3-Bis(prop-2-yn-1-yloxy)benzene, Substituted Iodobenzene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 1,3-Bis((3-arylprop-2-yn-1-yl)oxy)benzene |
Modern Synthetic Techniques for Scaffold Assembly
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net This technology is particularly effective for reactions like the Williamson ether synthesis. orgchemres.orgsid.irsemanticscholar.org
In the context of synthesizing the scaffolds discussed above, microwave irradiation can be applied to the O-alkylation of phenols with propargyl bromide. The use of microwave heating can dramatically reduce the reaction time from several hours to just a few minutes. tsijournals.com For instance, a tandem, solvent-free Williamson ether synthesis performed on a solid support like potassium carbonate under microwave irradiation has been shown to be highly efficient and scalable. orgchemres.orgsid.ir
The advantages of MAOS align with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free conditions. researchgate.net This technique has been successfully applied to the synthesis of various alkyl aryl ethers, demonstrating its broad utility and potential for industrial applications. orgchemres.orgsid.irtsijournals.com
| Reaction | Heating Method | Reaction Time | Yield |
| Williamson Ether Synthesis | Conventional (Reflux) | Several Hours | Moderate to Good |
| Williamson Ether Synthesis | Microwave (MAOS) | 5-30 Minutes | Good to Excellent |
Catalytic Approaches (e.g., Palladium-mediated)
Palladium-catalyzed reactions represent a significant methodology for the formation of carbon-heteroatom bonds, including the synthesis of aryl propargyl ether derivatives. These approaches often provide high efficiency and stereochemical control. A notable example is the palladium-catalyzed reaction of propargylic carbonates with phenols, which serves as a method for creating complex derivatives under relatively mild conditions. acs.orgacs.org
Research into these reactions has demonstrated a cascade process involving a palladium catalyst, where chiral propargylic carbonates react with various phenolic compounds. acs.org This process is highly enantiospecific and leads to the formation of chiral cyclic carbonates, highlighting the utility of palladium catalysis in complex organic synthesis. acs.orgnih.gov The mechanism is believed to proceed through the formation of an allenylpalladium complex, which then reacts with the phenol nucleophile. acs.org
A key finding in this area is the ability to control the stereoselectivity of the product by selecting an appropriate phosphine ligand for the palladium catalyst. acs.orgacs.org For instance, the reaction of a methyl-substituted propargylic carbonate with p-methoxyphenol yields different isomeric products depending on the ligand used. When 1,2-Bis(diphenylphosphino)ethane (dppe) is employed, the (Z)-isomer is predominantly formed. acs.org Conversely, using 1,3-Bis(diphenylphosphino)propane (dppp) as the ligand favors the formation of the (E)-isomer. acs.org This ligand-dependent control offers a versatile tool for selectively synthesizing specific stereoisomers. acs.org
The scope of this reaction has been explored with various substituted phenols and propargylic carbonates, demonstrating its applicability for creating a range of derivatives. acs.org The reaction conditions, catalyst, ligand, and resulting yields from a key study are detailed in the table below.
Table 1: Palladium-Catalyzed Reaction of Propargylic Carbonates with Phenols Data sourced from Yoshida et al., 2003. acs.org
| Entry | Propargylic Carbonate | Phenol | Ligand | Product Ratio (Z:E) | Yield (%) |
| 1 | Methyl-substituted | p-Methoxyphenol | dppe | 10:1 | 66 |
| 2 | Methyl-substituted | p-Methoxyphenol | dppp | 1:3.3 | 68 |
| 3 | Methyl-substituted | p-Chlorophenol | dppe | 10:1 | 79 |
| 4 | Methyl-substituted | p-Chlorophenol | dppp | 1:3.1 | 81 |
| 5 | Methyl-substituted | Phenol | dppe | 10:1 | 61 |
| 6 | Methyl-substituted | Phenol | dppp | 1:3.3 | 71 |
| 7 | Pentyl-substituted | p-Methoxyphenol | dppe | >20:1 | 71 |
| 8 | Pentyl-substituted | p-Methoxyphenol | dppp | 1:2.8 | 70 |
Reaction Conditions: 5 mol % Pd₂(dba)₃·CHCl₃, 20 mol % ligand, dioxane, 50 °C, 12 h, under CO₂ atmosphere.
This catalytic approach underscores the power of palladium-mediated synthesis in accessing complex molecular architectures from readily available phenolic and propargylic precursors. The ability to control stereochemistry through ligand choice further enhances the synthetic utility of this method for producing specific derivatives of compounds like this compound. acs.org
Chemical Reactivity and Transformation Pathways of 3 Prop 2 Yn 1 Yloxy Phenol and Its Derivatives
Reactivity of the Terminal Alkyne Moiety
The terminal alkyne, or propargyl group, is the key site of reactivity in 3-(Prop-2-yn-1-yloxy)phenol. Its sp-hybridized carbons and the acidic terminal proton allow for a range of addition and cyclization reactions, making it a focal point for synthetic modifications.
The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a cornerstone of click chemistry, providing a highly efficient and regiospecific method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov For this compound, this reaction allows for the covalent linking of the phenol (B47542) scaffold to a wide array of azide-containing molecules.
The mechanism of the CuAAC reaction has been the subject of extensive experimental and computational investigation. researchgate.net It is widely accepted that the reaction is not a concerted process but proceeds through a stepwise pathway involving copper acetylide intermediates. nih.govacs.org The catalytic cycle is initiated by the formation of a π-complex between the copper(I) catalyst and the terminal alkyne of a substrate like this compound. This complexation increases the acidity of the terminal alkyne proton, facilitating its deprotonation to form a copper(I) acetylide species. researchgate.netacs.org
While early proposals suggested a mononuclear copper catalyst, a significant body of evidence now supports a dinuclear copper mechanism, particularly in the absence of strongly coordinating ligands. researchgate.netresearchgate.net In this model, two copper centers cooperate in the catalytic cycle. The reaction proceeds through the formation of a six-membered metallacycle intermediate after the coordination of the azide (B81097) to the copper acetylide complex. nih.gov Subsequent ring contraction and protonolysis release the 1,4-disubstituted 1,2,3-triazole product and regenerate the active catalyst. acs.org Kinetic studies suggest that the formation of the azide/copper(I) acetylide complex is often the rate-determining step of the reaction. researchgate.net
The efficiency and success of the CuAAC reaction are profoundly influenced by the use of ligands. Ligands play a crucial role in stabilizing the catalytically active Cu(I) oxidation state, preventing its oxidation to Cu(II) or disproportionation, which are common deactivation pathways. nih.govresearchgate.net Furthermore, appropriately designed ligands can dramatically accelerate the reaction rate, allowing for high yields under mild conditions and at low catalyst loadings. nih.gov
A variety of ligand classes have been developed to enhance CuAAC efficiency. Nitrogen-based ligands, particularly those featuring triazole moieties like tris(benzyltriazolylmethyl)amine (TBTA), are among the most common. nih.govtcichemicals.com These ligands effectively chelate the copper ion, protecting it while promoting the catalytic cycle. For applications in biological systems or aqueous media, water-soluble ligands such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) have been engineered. nih.gov The design of ligands continues to evolve, with goals including the development of systems that allow for easy removal of the copper catalyst post-reaction or that exhibit enhanced catalytic turnover numbers. nih.govrsc.org
| Ligand Name/Abbreviation | Ligand Class | Primary Function/Advantage | Reference |
|---|---|---|---|
| Tris(benzyltriazolylmethyl)amine (TBTA) | Tris(triazolyl)amine | Accelerates reaction, stabilizes Cu(I) in organic/aqueous mixtures. | nih.gov |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Tris(triazolyl)amine | High water solubility, ideal for bioconjugation. | nih.gov |
| Bathocuproine disulfonate (BCS) | Phenanthroline | Water-soluble, stabilizes Cu(I). | tcichemicals.com |
| N-Heterocyclic Carbenes (NHCs) | Carbene | Forms highly stable Cu(I) complexes, active at elevated temperatures. | nih.govnih.gov |
| Betaine | Zwitterionic | Accelerates CuAAC in aqueous media at very low copper concentrations. | rsc.org |
Beyond copper-catalyzed reactions, the terminal alkyne of this compound is susceptible to activation by soft, carbophilic Lewis acids, most notably gold(I) complexes. This activation enables intramolecular reactions, providing a powerful route for the synthesis of oxygen-containing heterocycles like chromenes.
Gold(I) catalysts are exceptionally effective at activating the alkyne bond of aryl propargyl ethers towards nucleophilic attack. rsc.orgnih.gov In the case of this compound, the electron-rich phenol ring can act as an internal nucleophile, attacking the activated alkyne. This process, known as intramolecular hydroarylation, results in the formation of a six-membered ring, constructing the core of a 2H-chromene. acs.orgresearchgate.netorganic-chemistry.org
The reaction typically proceeds via a 6-endo-dig cyclization pathway. researchgate.net Cationic gold(I) catalysts, often generated in situ from a gold(I) chloride precursor and a silver salt, are required to achieve high efficiency. researchgate.net This transformation is synthetically valuable as it provides direct access to the chromene scaffold, a privileged structure in many biologically active compounds, from readily available phenolic precursors. acs.orgnih.govanu.edu.au A related transformation is the gold-catalyzed oxidation of aryl propargyl ethers, which can lead to the formation of chroman-3-ones, further diversifying the potential products from this starting material. nih.govnih.gov
The substrate scope for gold-catalyzed intramolecular hydroarylation is generally broad, tolerating a variety of functional groups on the aromatic ring, including additional ethers, esters, and amides. nih.govnih.gov However, the electronic nature of these substituents can influence reaction efficiency, with electron-withdrawing groups sometimes leading to lower yields. nih.gov
A key consideration for substrates like this compound, which is derived from resorcinol (B1680541), is regioselectivity. The phenol ring has two positions ortho to the propargyl ether linkage where cyclization can occur (C2 and C4). The electronic and steric environment of the ring dictates the preferred site of attack. For substrates derived from resorcinol, the regioselectivity of this cyclization has been reported to be moderate, potentially leading to a mixture of isomeric chromene products. nih.gov The choice of gold catalyst and ancillary ligands can also play a role in directing the regiochemical outcome of these transformations. researchgate.net
| Aryl Substituent | Gold Catalyst System | Product Type | Yield | Reference |
|---|---|---|---|---|
| 4-Methoxy | Me4tBuXPhosAuNTf2 | Chroman-3-one | 95% | nih.gov |
| 4-tert-Butyl | Me4tBuXPhosAuNTf2 | Chroman-3-one | 96% | nih.gov |
| 4-Acetyl | [Ph3PAuCl]/AgSbF6 | 2H-Chromene | - | researchgate.net |
| Unsubstituted | [(2-biphenyl)di-tert-butylphosphine]Au(I) complexes | 2H-Chromene | High Yields | researchgate.netorganic-chemistry.org |
| 3-Methoxy (Resorcinol derivative) | Me4tBuXPhosAuNTf2 | Chroman-3-one (mixture of regioisomers) | 80% (3:1 ratio) | nih.gov |
Sonogashira Cross-Coupling Reactions for C(sp)-C(sp2) Bond Formation
The terminal alkyne moiety of this compound is a key functional group for carbon-carbon bond formation, particularly through the Sonogashira cross-coupling reaction. This reaction is a powerful and widely used method for forming a C(sp)-C(sp2) bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netwikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org
The Sonogashira coupling proceeds under mild conditions, tolerates a wide variety of functional groups, and has been extensively applied in the synthesis of natural products, pharmaceuticals, and advanced organic materials. wikipedia.orgresearchgate.net The mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. In the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is a more reactive nucleophile. wikipedia.org In the palladium cycle, the Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide, followed by transmetalation with the copper acetylide and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
For this compound, this reaction allows for the extension of the propargyl side chain by coupling it with various aryl or vinyl halides, leading to the synthesis of a diverse range of diarylacetylene and enyne derivatives.
| Reaction Component | Example/Conditions | Role in Reaction | Reference |
| Alkyne Substrate | This compound | Provides the C(sp) carbon for the new C-C bond. | |
| Coupling Partner | Aryl Halides (e.g., Iodobenzene, Bromobenzene), Vinyl Halides | Provides the C(sp2) carbon for the new C-C bond. | wikipedia.orgjk-sci.com |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | The primary catalyst for the cross-coupling cycle. | jk-sci.com |
| Copper(I) Co-catalyst | CuI, CuBr | Activates the alkyne by forming a copper acetylide. | wikipedia.orgjk-sci.com |
| Base | Amines (e.g., Et₃N, i-Pr₂NH) | Neutralizes the HX by-product and facilitates catalyst regeneration. | jk-sci.com |
| Solvent | THF, DMF, Acetonitrile | Provides the medium for the reaction. | jk-sci.com |
Other Alkyne-Involved Cycloaddition Reactions (e.g., Nitrile Oxide Cycloaddition)
Beyond cross-coupling, the terminal alkyne of this compound can participate in various cycloaddition reactions to construct heterocyclic systems. A prominent example is the [3+2] cycloaddition with nitrile oxides, also known as the Huisgen 1,3-dipolar cycloaddition. ethz.ch This reaction provides a direct route to the synthesis of isoxazoles, which are stable, aromatic five-membered heterocycles. youtube.com
Nitrile oxides are 1,3-dipoles that are typically generated in situ to avoid dimerization. Common methods for their generation include the dehydration of primary nitroalkanes or the oxidation of aldoximes. ethz.chresearchgate.net The nitrile oxide then reacts with a dipolarophile, in this case, the alkyne of this compound, to form the isoxazole ring. mdpi.com This transformation is highly valuable for creating complex molecules, as the resulting isoxazole core is a key structural motif in many biologically active compounds. Research has demonstrated the utility of intramolecular nitrile oxide cycloadditions on substrates containing a propargyl ether, highlighting the feasibility of this transformation. researchgate.net
| Reaction Type | Dipole | Dipolarophile | Product | Key Features | Reference |
| [3+2] Cycloaddition | Nitrile Oxide (R-C≡N⁺-O⁻) | This compound (terminal alkyne) | 3-Aryl-5-((3-hydroxyphenoxy)methyl)isoxazole | Forms a stable, aromatic isoxazole ring. Nitrile oxides are generated in situ. | ethz.chyoutube.comresearchgate.net |
Reactivity of the Phenolic Hydroxyl Group
Further O-Derivatization: Etherification and Esterification
The phenolic hydroxyl group in this compound is acidic and can be readily derivatized through etherification and esterification reactions. These transformations are fundamental for modifying the compound's properties or for protecting the hydroxyl group during subsequent synthetic steps.
Etherification is commonly achieved via the Williamson ether synthesis. masterorganicchemistry.com This method involves the deprotonation of the phenol with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic phenoxide anion. This anion then displaces a halide from an alkyl halide in an SN2 reaction to form a new ether linkage. youtube.comambeed.com Primary alkyl halides are preferred to minimize competing elimination reactions. masterorganicchemistry.com
Esterification involves the reaction of the phenol with a carboxylic acid or, more commonly, a more reactive carboxylic acid derivative like an acyl chloride or an acid anhydride. mdpi.com These reactions are typically performed in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acidic by-product (e.g., HCl) and drive the reaction to completion.
| Transformation | Reagents | General Conditions | Product Type | Reference |
| Etherification (Williamson) | 1. Base (NaH, K₂CO₃) 2. Alkyl Halide (R-X) | Polar aprotic solvent (THF, DMF) | Aryl-alkyl ether | masterorganicchemistry.comyoutube.com |
| Esterification | Acyl Chloride (RCOCl) or Acid Anhydride ((RCO)₂O) | Base (Pyridine, Et₃N) | Aryl ester | mdpi.com |
Condensation Reactions to Form Schiff Bases
While the phenolic hydroxyl group itself does not directly participate in Schiff base formation, derivatives of this compound that incorporate a carbonyl functional group can readily undergo this transformation. Schiff bases, or imines, are formed through the condensation reaction between a primary amine and an aldehyde or ketone. rsc.orgnih.gov
To utilize this compound in this context, it must first be functionalized to introduce an aldehyde or ketone group onto the aromatic ring (e.g., via a Vilsmeier-Haack or Friedel-Crafts acylation reaction). The resulting carbonyl derivative can then be condensed with a primary amine under dehydrating conditions, often with acid catalysis, to yield the corresponding Schiff base. nih.govresearchgate.net These imine derivatives are important intermediates in organic synthesis and are prevalent in coordination chemistry and biologically active molecules. nih.govnih.gov
| Reactant 1 (Derivative) | Reactant 2 | Conditions | Product | Reference |
| Aldehyde/Ketone derivative of this compound | Primary Amine (R-NH₂) | Acid or base catalysis, removal of water | Schiff Base (Imine) | rsc.orgnih.gov |
Reactivity of the Aromatic Ring System
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The aromatic ring of this compound can be functionalized using powerful palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is a cornerstone for the formation of C(sp2)-C(sp2) bonds, enabling the synthesis of biaryl compounds. mdpi.comsemanticscholar.org
Direct coupling of the phenol is challenging due to the poor leaving group ability of the hydroxyl group. researchgate.net Therefore, activation is required. This is typically achieved by converting the phenolic hydroxyl into a better leaving group, such as a triflate (-OTf), nonaflate, or tosylate. Alternatively, a halogen atom can be introduced onto the aromatic ring at one of the ortho or para positions through electrophilic halogenation.
Once activated, the resulting aryl halide or aryl triflate derivative of this compound can be coupled with a variety of organoboron reagents, such as boronic acids or their esters, in the presence of a palladium catalyst and a base. mdpi.comnih.gov The Suzuki-Miyaura reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids, allowing for the synthesis of a wide range of substituted biaryl structures.
| Reaction Component | Example/Conditions | Role in Reaction | Reference |
| Electrophile (Activated Phenol) | Aryl halide or Aryl triflate derivative of this compound | Provides the C(sp2) electrophilic center. | mdpi.comresearchgate.net |
| Nucleophile | Aryl Boronic Acid (Ar-B(OH)₂) | Provides the C(sp2) nucleophilic partner. | semanticscholar.org |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands | Catalyzes the cross-coupling cycle (oxidative addition, transmetalation, reductive elimination). | nih.gov |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent and facilitates the transmetalation step. | mdpi.com |
| Solvent | Toluene, Dioxane, DMF, often with water | Provides the reaction medium. |
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the hydroxyl (-OH) and the propargyloxy (-OCH₂C≡CH) groups. Both are ortho, para-directing substituents. nih.govlibretexts.org The hydroxyl group is a significantly stronger activating group than the alkoxy group. libretexts.org Consequently, the regiochemical outcome of electrophilic substitution reactions is primarily controlled by the hydroxyl group, with substitution occurring at the positions ortho and para to it (positions 2, 4, and 6). Position 4 is para to the hydroxyl group and ortho to the propargyloxy group, while positions 2 and 6 are ortho to the hydroxyl group. Position 2 is also ortho to the propargyloxy group, making it sterically hindered. Therefore, substitution is generally expected to favor positions 4 and 6.
Halogenation: Phenols are highly reactive towards halogenation, often not requiring a Lewis acid catalyst. byjus.comyoutube.com Treatment of this compound with bromine (Br₂) in a non-polar solvent would likely yield a mixture of mono-, di-, and tri-brominated products due to the high activation of the ring. Selective mono-bromination can be challenging but might be achieved under mild conditions, favoring substitution at the less sterically hindered positions 4 and 6. arkat-usa.org
Nitration: The nitration of phenols can be complex, as the strong oxidizing conditions of typical nitrating agents (a mixture of nitric acid and sulfuric acid) can lead to degradation of the starting material. byjus.com Milder nitrating agents are often employed. For instance, the nitration of 3-methoxyphenol, an analog of the target molecule, with cerium (IV) ammonium nitrate has been shown to proceed with high regioselectivity. libretexts.org In the case of this compound, nitration is expected to be directed by the hydroxyl group to the ortho and para positions.
Friedel-Crafts Reactions: Friedel-Crafts reactions on phenols are often problematic. rsc.org The Lewis acid catalyst (e.g., AlCl₃) required for these reactions can coordinate with the lone pair of electrons on the phenolic oxygen. guidechem.com This coordination deactivates the ring towards electrophilic attack and can lead to poor yields. rsc.orgguidechem.com Furthermore, Friedel-Crafts alkylation is prone to polyalkylation and carbocation rearrangements, which can result in a mixture of products. libretexts.org While challenging, certain modified Friedel-Crafts procedures or the use of less reactive electrophiles might allow for successful C-alkylation or C-acylation.
Interactive Data Table: Predicted Products of Electrophilic Aromatic Substitution of this compound
| Reaction | Reagent | Major Product(s) |
| Bromination | Br₂ in CCl₄ | 4-Bromo-3-(prop-2-yn-1-yloxy)phenol and 6-Bromo-3-(prop-2-yn-1-yloxy)phenol |
| Nitration | Dilute HNO₃ | 4-Nitro-3-(prop-2-yn-1-yloxy)phenol and 2-Nitro-3-(prop-2-yn-1-yloxy)phenol |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Low yield of 4-acetyl-3-(prop-2-yn-1-yloxy)phenol and 6-acetyl-3-(prop-2-yn-1-yloxy)phenol |
General Reaction Classes
Oxidation Reactions
The oxidation of this compound can occur at two primary sites: the phenolic hydroxyl group and the propargyl moiety.
Oxidation of the Phenolic Group: Phenols can be oxidized to quinones under various conditions. wikipedia.orgnih.gov The use of oxidizing agents like Fremy's salt (potassium nitrosodisulfonate) is a common method for the conversion of phenols to p-quinones if the para position is unsubstituted. orgsyn.orgwikipedia.org In the case of this compound, the para position relative to the hydroxyl group (position 6) is available. Therefore, oxidation with Fremy's salt would be expected to yield 3-(prop-2-yn-1-yloxy)-1,2-benzoquinone. Other oxidizing agents like o-iodoxybenzoic acid (IBX) can also be used for the regioselective oxidation of phenols to o-quinones. orgsyn.org
Oxidation of the Propargyl Group: The propargyl ether functionality can also undergo oxidation. Gold-catalyzed oxidation of aryl propargyl ethers in the presence of an oxidant like pyridine N-oxide has been reported to yield chroman-3-ones. libretexts.org This reaction proceeds via the oxidation of the alkyne. Applying this methodology to this compound would be expected to produce 6-hydroxychroman-3-one.
Interactive Data Table: Potential Oxidation Products of this compound
| Reagent | Reaction Site | Product |
| Fremy's Salt | Phenolic hydroxyl group | 3-(Prop-2-yn-1-yloxy)-1,2-benzoquinone |
| Au catalyst / Pyridine N-oxide | Propargyl group | 6-Hydroxychroman-3-one |
Reduction Reactions
The primary sites for reduction in this compound are the alkyne of the propargyl group and the aromatic ring.
Reduction of the Alkyne: The terminal alkyne can be fully or partially reduced.
Complete Reduction: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas (H₂) will typically reduce the alkyne all the way to an alkane, yielding 3-(propyloxy)phenol. researchgate.netwikipedia.org
Partial Reduction to an Alkene: Selective reduction to the alkene is also possible.
cis-Alkene: The use of Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline) during hydrogenation will result in the syn-addition of hydrogen, producing the cis-alkene, 3-(prop-1-en-1-yloxy)phenol. wikipedia.orgrsc.org
trans-Alkene: A dissolving metal reduction, such as using sodium metal in liquid ammonia, will lead to the anti-addition of hydrogen, yielding the trans-alkene. wikipedia.orgresearchgate.net
Reduction of the Aromatic Ring: The benzene ring can be reduced under more forcing conditions. Catalytic hydrogenation at high pressure and temperature with a catalyst like rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C) can reduce the aromatic ring to a cyclohexane ring, which would yield 3-(prop-2-yn-1-yloxy)cyclohexanol. It is also possible that under certain catalytic hydrogenation conditions, cleavage of the ether linkage could occur, a reaction known as hydrogenolysis.
Interactive Data Table: Potential Reduction Products of this compound
| Reagent | Reaction Site | Product |
| H₂, Pd/C | Alkyne | 3-(Propyloxy)phenol |
| H₂, Lindlar's catalyst | Alkyne | 3-(cis-Prop-1-en-1-yloxy)phenol |
| Na, liquid NH₃ | Alkyne | 3-(trans-Prop-1-en-1-yloxy)phenol |
| H₂, Rh/C (high pressure) | Aromatic Ring | 3-(Prop-2-yn-1-yloxy)cyclohexanol |
Spectroscopic and Structural Elucidation of 3 Prop 2 Yn 1 Yloxy Phenol Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.
The ¹H NMR spectrum of 3-(prop-2-yn-1-yloxy)phenol derivatives provides distinct signals that are characteristic of the alkyne, benzylic (propargylic), and aromatic protons.
Alkyne Proton (H-C≡): The terminal proton of the alkyne group is readily identified by its characteristic chemical shift. It typically appears as a triplet in the range of δ 2.4–2.6 ppm. The triplet splitting pattern arises from the small long-range coupling (J ≈ 2.4 Hz) with the two adjacent benzylic protons.
Benzylic Protons (-O-CH₂-): The two protons of the methylene (B1212753) group attached to the ether oxygen (the propargylic or benzylic protons) are observed further downfield due to the deshielding effect of the adjacent oxygen atom. This signal typically manifests as a doublet around δ 4.6–4.7 ppm, resulting from coupling to the single alkyne proton.
Aromatic Protons (Ar-H): The protons on the benzene (B151609) ring produce a complex set of signals in the aromatic region of the spectrum, generally between δ 6.4 and 7.3 ppm. For the parent this compound, four distinct signals are expected for the four aromatic protons due to the molecule's asymmetry. The substitution pattern leads to overlapping multiplets, with the proton situated between the two oxygen-bearing carbons typically appearing at the highest field (lowest ppm value).
Phenolic Proton (Ar-OH): The hydroxyl proton gives rise to a broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature, typically appearing between δ 5.0 and 9.0 ppm.
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for this compound Moieties
| Proton Type | Typical Chemical Shift (ppm) | Multiplicity |
| Alkyne (H-C≡) | 2.4 - 2.6 | Triplet (t) |
| Benzylic (-O-CH₂-) | 4.6 - 4.7 | Doublet (d) |
| Aromatic (Ar-H) | 6.4 - 7.3 | Multiplet (m) |
| Phenolic (-OH) | 5.0 - 9.0 | Broad Singlet (br s) |
The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. Key signals include:
Alkyne Carbons (-C≡C-H): The two sp-hybridized carbons of the alkyne group produce signals in a characteristic range. The terminal, proton-bearing carbon (C H) typically resonates around δ 75–77 ppm, while the quaternary carbon attached to the methylene group (-CH₂-C ≡) appears slightly further downfield at approximately δ 78–80 ppm.
Benzylic Carbon (-O-CH₂-): The carbon of the methylene ether linkage is found at approximately δ 55–58 ppm.
Aromatic Carbons (Ar-C): The six aromatic carbons give rise to six distinct signals. The two carbons directly attached to oxygen atoms (C-O) are the most deshielded, appearing significantly downfield in the range of δ 157–160 ppm. The remaining four aromatic carbons (C-H) resonate between δ 102 and 131 ppm. For instance, in a derivative like 7-hydroxy-chroman-4-one, the aromatic carbons attached to oxygen have been reported at δ 156.3 and 156.0 ppm. wikipedia.org
Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for this compound Moieties
| Carbon Type | Typical Chemical Shift (ppm) |
| Benzylic (-O-CH₂-) | 55 - 58 |
| Alkyne (-C ≡CH) | 75 - 77 |
| Alkyne (-C≡C H) | 78 - 80 |
| Aromatic (Ar-CH) | 102 - 131 |
| Aromatic (Ar-CO) | 157 - 160 |
While one-dimensional NMR spectra identify the types of protons and carbons, two-dimensional (2D) techniques are essential for unambiguously assembling the molecular structure by revealing connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. In this compound, a COSY spectrum would show a cross-peak between the alkyne proton and the benzylic protons, confirming their proximity. It would also reveal the coupling network among the adjacent protons on the aromatic ring, helping to assign their specific positions.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). This technique is invaluable for definitively assigning carbon signals. For example, it would show a correlation between the signal at δ ~4.7 ppm in the ¹H spectrum and the signal at δ ~56 ppm in the ¹³C spectrum, confirming the assignment of the -O-CH₂- group.
A correlation from the benzylic protons (-O-CH₂-) to the aromatic carbon to which the ether is attached (C3), confirming the ether linkage.
Correlations from the benzylic protons to both of the alkyne carbons, confirming the structure of the propargyl group.
Correlations from the aromatic protons to their neighboring carbons, further solidifying the substitution pattern on the benzene ring.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
The IR spectrum of this compound shows several characteristic absorption bands that confirm its structure.
Alkyne ≡C-H Stretch: A strong and sharp absorption band typically appears around 3300 cm⁻¹. The sharpness and high frequency of this peak are highly diagnostic for a terminal alkyne.
Alkyne C≡C Stretch: The stretching vibration of the carbon-carbon triple bond gives rise to a weak or medium-intensity band in the range of 2100–2150 cm⁻¹. Its intensity is often low due to the small change in dipole moment during the vibration.
Phenolic O-H Stretch: The O-H stretching vibration of the phenolic group results in a very strong and characteristically broad band, typically centered in the region of 3200–3550 cm⁻¹. The significant broadening of this peak is a direct consequence of intermolecular hydrogen bonding. In related structures, this O-H stretch has been observed at 3362 cm⁻¹. wikipedia.org
Table 3: Characteristic IR Absorption Frequencies for this compound Functional Groups
| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) | Intensity |
| Alkyne | ≡C-H Stretch | ~3300 | Strong, Sharp |
| Alkyne | C≡C Stretch | 2100 - 2150 | Weak to Medium |
| Phenol (B47542) | O-H Stretch | 3200 - 3550 | Strong, Broad |
| Aromatic | C=C Stretch | 1450 - 1600 | Medium to Strong |
| Ether | C-O Stretch | 1150 - 1250 | Strong |
The phenolic hydroxyl group is a strong hydrogen bond donor, while the phenolic oxygen and the ether oxygen are both hydrogen bond acceptors. This leads to significant intermolecular hydrogen bonding, which profoundly influences the physical and spectroscopic properties of the compound.
In the solid state and in concentrated solutions, extensive intermolecular hydrogen bonds of the type O-H···O form between molecules. This interaction is the primary reason for the broadness of the O-H stretching band observed in the IR spectrum. The strength of this hydrogen bonding is influenced by the acidity of the phenol. Because the oxygen in a phenol is attached to an sp² hybridized carbon, the O-H group is more polarized and acidic compared to that of an aliphatic alcohol, leading to stronger hydrogen bonding. In the solid state, these directional interactions dictate the crystal packing arrangement. In solution, the extent and nature of hydrogen bonding are dependent on the solvent's ability to act as a hydrogen bond donor or acceptor, as well as the concentration of the solute.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds. In the analysis of this compound and its derivatives, both high-resolution mass spectrometry and fragmentation analysis play critical roles in confirming the elemental composition and molecular structure.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule with a high degree of confidence. nih.gov For this compound, the molecular formula is C₉H₈O₂. The exact mass (monoisotopic mass) is calculated by summing the masses of the most abundant isotopes of each element.
The theoretical exact mass of this compound (C₉H₈O₂) is 148.05243 Da. lookchem.com In a typical HRMS experiment, the measured mass-to-charge ratio (m/z) of the molecular ion ([M]⁺ or [M+H]⁺) is compared to this theoretical value. A close correlation, typically within a few parts per million (ppm), confirms the elemental composition of the compound.
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₈O₂ |
| Theoretical Exact Mass (Da) | 148.05243 |
| Nominal Mass (Da) | 148 |
| Common Adducts (ESI+) | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |
| Typical Mass Accuracy (ppm) | < 5 ppm |
This level of precision allows for the unambiguous differentiation between compounds with the same nominal mass but different elemental formulas, making HRMS an indispensable tool in structural verification.
In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns, typically generated by techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID). nih.gov While a specific experimental spectrum for this compound is not detailed in the provided sources, a plausible fragmentation pattern can be predicted based on the known behavior of aryl ethers and phenols. miamioh.edulibretexts.orgscribd.com
Upon ionization, the molecular ion ([M]⁺˙ at m/z 148) is formed. The structure contains several bonds that can cleave to produce characteristic fragment ions:
Loss of the Propargyl Group: Cleavage of the C-O bond of the ether can lead to the loss of the propargyl radical (∙CH₂C≡CH), resulting in a phenoxy radical cation at m/z 109, or the formation of a propargyl cation (m/z 39) and a phenoxy radical.
Formation of a Tropylium-like Ion: Rearrangement and cleavage of the ether linkage can occur. For aryl ethers, cleavage of the bond beta to the aromatic ring is common.
Phenolic Fragmentation: The phenol moiety itself can undergo characteristic fragmentation. A key fragmentation for phenol is the loss of a neutral carbon monoxide (CO) molecule, which would lead to a fragment ion from the aromatic ring. docbrown.info For example, the molecular ion at m/z 148 could lose CO to form an ion at m/z 120. Another common loss is a hydrogen atom, leading to an [M-1]⁺ ion at m/z 147.
These fragmentation pathways provide a structural fingerprint, allowing for the confirmation of the connectivity of the propargyl group to the phenolic ring.
| m/z | Possible Fragment Ion | Proposed Origin |
|---|---|---|
| 148 | [C₉H₈O₂]⁺˙ | Molecular Ion |
| 147 | [C₉H₇O₂]⁺ | Loss of H atom from hydroxyl group |
| 109 | [C₆H₅O₂]⁺ | Loss of propargyl radical (∙C₃H₃) |
| 94 | [C₆H₆O]⁺˙ | Ion corresponding to phenol, via rearrangement |
| 65 | [C₅H₅]⁺ | Loss of CO from the phenol fragment ion |
| 39 | [C₃H₃]⁺ | Propargyl cation |
X-ray Crystallography
Crystallographic studies on derivatives of this compound reveal detailed conformational features. For instance, in the related compound 3-(Prop-2-yn-1-yloxy)phthalonitrile, the 14 non-hydrogen atoms are nearly coplanar, with a root-mean-square (r.m.s.) deviation of 0.051 Å. The terminal ethyne (B1235809) group is oriented syn to the adjacent cyano group.
In another derivative, 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline, the quinoxaline (B1680401) moiety is nearly planar, with an r.m.s. deviation of fitted atoms of 0.0223 Å. These studies confirm the expected geometry of the aromatic systems and provide precise data on the orientation of the prop-2-yn-1-yloxy substituent relative to the core structure.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₆N₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 4.014 (4) |
| b (Å) | 6.833 (7) |
| c (Å) | 33.85 (3) |
| β (°) | 90.77 (2) |
| Volume (ų) | 928.1 (16) |
The way molecules pack in a crystal is governed by a network of intermolecular interactions. X-ray diffraction analysis allows for a detailed examination of these forces, which dictate the material's macroscopic properties.
| D—H···A | D—H | H···A | D···A | D—H···A |
|---|---|---|---|---|
| C6—H6···N1ⁱ | 0.95 | 2.47 | 3.335 (6) | 151 |
| C9—H9···N1ⁱⁱ | 0.95 | 2.51 | 3.402 (6) | 156 |
Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. For phenols, the relevant equilibrium is between the phenol (enol) form and its corresponding keto tautomer (a cyclohexa-2,4-dien-1-one). masterorganicchemistry.com The enol form is overwhelmingly favored for simple phenols due to the large thermodynamic stabilization afforded by the aromaticity of the benzene ring. youtube.com The keto form, being non-aromatic, is significantly less stable.
X-ray crystallography is a definitive tool for determining which tautomeric form exists in the solid state. frontiersin.org Studies on various phenol derivatives consistently show the presence of the enol form. researchgate.net For example, crystallographic analysis of phenazine-2,3-diol derivatives confirmed the existence of either the keto or enol form in the crystal, demonstrating the power of this technique to distinguish between tautomers. rsc.org In the case of this compound and its derivatives, the crystal structure is expected to exclusively show the phenol (enol) tautomer. The disruption of the aromatic system required to form the keto tautomer would be energetically prohibitive, a fact that would be confirmed by the C-C bond lengths within the phenyl ring, which would exhibit the characteristic delocalized pattern of an aromatic system rather than the alternating single and double bonds of a dienone.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a key technique for probing the electronic transitions within a molecule. For this compound, the absorption characteristics are primarily dictated by the phenolic ring.
The UV-Vis spectrum of phenolic compounds is characterized by absorption bands arising from π → π* electronic transitions within the benzene ring. Phenol itself typically exhibits two main absorption bands in the ultraviolet region. docbrown.info The first, a primary band (often referred to as the E2-band), appears at a shorter wavelength, around 210 nm, and is more intense. The second, a secondary band (the B-band), is found at a longer wavelength, approximately 270-275 nm, and is of lower intensity. docbrown.inforesearchgate.net This secondary band is attributed to transitions that are forbidden by symmetry in benzene but become allowed due to the substitution of the hydroxyl group.
For this compound, the propargyloxy substituent (-O-CH₂-C≡CH) is attached at the meta-position relative to the hydroxyl group. Substituents on the phenol ring can cause shifts in the absorption maxima (λmax), known as bathochromic (red shift) or hypsochromic (blue shift) shifts. researchgate.net An alkoxy group, such as the propargyloxy group, generally acts as an auxochrome. Through its oxygen atom's lone pairs, it can engage in resonance with the benzene ring, which typically leads to a bathochromic shift and an increase in absorption intensity (hyperchromic effect).
Computational studies using Time-Dependent Density Functional Theory (TD-DFT) have proven effective in predicting the UV absorption spectra of substituted phenols, showing good correlation with experimental data. nih.govresearchgate.net Based on these principles, the expected UV-Vis absorption maxima for this compound would be slightly red-shifted compared to phenol.
Table 1: Typical UV-Vis Absorption Maxima for Phenol and Related Compounds
| Compound | λmax (Band 1) (nm) | λmax (Band 2) (nm) | Solvent |
| Phenol | ~210 | ~275 | Neutral/Non-polar |
| 3-Nitrophenol | ~275 | ~340 | Not Specified |
| This compound (Predicted) | ~215-225 | ~275-285 | Neutral/Non-polar |
| Note: Predicted values are estimations based on the expected electronic effects of the propargyloxy substituent. |
The presence of the terminal alkyne in the propargyl group is not expected to significantly conjugate with the benzene ring's π-system due to the insulating CH₂ group. Therefore, its direct influence on the primary π → π* transition wavelengths of the phenol chromophore is likely to be minimal.
Solvatochromism is the phenomenon where the absorption spectrum of a substance shifts in wavelength in response to a change in the polarity of the solvent. acs.org This effect is particularly pronounced for polar molecules where the ground and excited states have different dipole moments. When a molecule is excited, its electron distribution changes, leading to a different excited-state dipole moment. Polar solvents will stabilize the more polar state (ground or excited) to a greater extent, thus altering the energy gap between them and causing a spectral shift. researchgate.net
For this compound, which possesses polar hydroxyl and ether groups, a change in solvent polarity is expected to induce solvatochromic shifts. In polar protic solvents like methanol (B129727) or ethanol, the hydroxyl group can act as both a hydrogen-bond donor and acceptor. These specific solute-solvent interactions, particularly hydrogen bonding, can lead to significant stabilization of the ground state, often resulting in a hypsochromic (blue) shift of the n → π* transitions and a bathochromic (red) shift of π → π* transitions compared to non-polar solvents. Studies on other substituted phenols have demonstrated this solvent-dependent behavior. researchgate.net For instance, the λmax of phenol itself shows a bathochromic shift of 5 nm when the solvent is changed from methanol (272 nm) to the more polar DMSO (277 nm). researchgate.net
Tautomeric Equilibria in phenols refers to the equilibrium between the phenol (enol) form and its corresponding keto forms (cyclohexa-2,4-dienone and cyclohexa-2,5-dienone). For phenol and its simple derivatives, this equilibrium overwhelmingly favors the aromatic enol form due to the large stabilization energy associated with aromaticity. The keto tautomers are significantly less stable.
Solvent effects can influence tautomeric equilibria. researchgate.net Polar solvents can stabilize more polar tautomers. However, given the high thermodynamic stability of the aromatic phenol ring, the concentration of the keto tautomers of this compound in solution is expected to be negligible under normal conditions, regardless of the solvent. While solvent polarity can subtly alter the equilibrium, it does not typically lead to a significant population of the non-aromatic keto form for simple phenolic compounds.
Other Advanced Characterization Techniques (e.g., Raman Spectroscopy)
Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about a molecule's structure, acting as a molecular fingerprint. libretexts.org It is complementary to infrared (IR) spectroscopy. A vibrational mode is Raman active if it involves a change in the polarizability of the molecule. crimsonpublishers.com
For this compound, the Raman spectrum would be expected to show characteristic peaks corresponding to its distinct functional groups. While a specific experimental spectrum for this compound is not available in the cited literature, the expected key vibrational modes can be predicted based on data from analogous structures like phenol, alkynes, and aromatic ethers. mdpi.comnsf.govchemicalbook.com
Table 2: Predicted Characteristic Raman Shifts for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Alkyne (C≡C-H) | ≡C-H Stretch | 3300 - 3320 | Strong, Sharp |
| Alkyne (C≡C) | C≡C Stretch | 2100 - 2140 | Medium, Sharp |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium-Strong |
| Phenol | O-H Stretch | 3200 - 3600 | Broad, Medium |
| Aromatic Ring | C=C Ring Stretch | 1580 - 1620 | Strong |
| Aromatic Ring | Ring Breathing Mode | ~1000 | Strong, Sharp |
| Ether (Ar-O-C) | C-O-C Asymmetric Stretch | 1200 - 1275 | Medium |
| Ether (Ar-O-C) | C-O-C Symmetric Stretch | 1020 - 1075 | Medium |
| Note: These are general ranges and the exact positions and intensities can be influenced by the overall molecular structure and intermolecular interactions. |
Key expected features in the Raman spectrum would include:
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (Density Functional Theory - DFT)
Prediction and Validation of Spectroscopic Data (NMR, IR, UV-Vis)
Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic signatures of molecules like 3-(Prop-2-yn-1-yloxy)phenol. nih.govnih.govresearchgate.net These predictions are crucial for the structural elucidation and characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be accurately predicted using the Gauge-Including Atomic Orbital (GIAO) method within the framework of DFT. nih.govruc.dk By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. For this compound, specific chemical shifts would be anticipated for the aromatic protons and carbons of the phenol (B47542) ring, the methylene (B1212753) and methine protons and carbons of the propargyl group, and the alkyne carbons.
Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. nih.gov These calculations can predict the characteristic absorption bands corresponding to the various functional groups present in this compound. Key predicted vibrational modes would include the O-H stretching of the phenolic hydroxyl group, the C≡C stretching of the alkyne, the C-O-C stretching of the ether linkage, and the various C-H and C=C vibrations of the aromatic ring.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra in the ultraviolet-visible region. nih.govsemanticscholar.org These calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π→π* transitions within the benzene (B151609) ring for phenolic compounds.
A hypothetical table of predicted spectroscopic data for this compound, based on DFT calculations, is presented below.
| Spectroscopic Data | Predicted Values |
| ¹H NMR (δ, ppm) | Aromatic Protons: 6.5-7.5 ppmMethylene Protons (-O-CH₂-): ~4.7 ppmAlkyne Proton (-C≡CH): ~2.5 ppmPhenolic Proton (-OH): 5.0-6.0 ppm |
| ¹³C NMR (δ, ppm) | Aromatic Carbons: 110-160 ppmMethylene Carbon (-O-CH₂-): ~55 ppmAlkyne Carbons (-C≡CH): 75-85 ppm |
| IR (cm⁻¹) | O-H Stretch: ~3300-3500 cm⁻¹C≡C-H Stretch: ~3300 cm⁻¹C≡C Stretch: ~2100-2200 cm⁻¹C-O-C Stretch: ~1200-1300 cm⁻¹ |
| UV-Vis (λmax, nm) | ~270-280 nm |
Note: These are predicted values and may vary depending on the specific computational method and solvent effects.
Theoretical Studies of Tautomerism and Isomerization
Phenolic compounds can exhibit keto-enol tautomerism, an equilibrium between the phenol form and its corresponding cyclohexadienone isomer. nih.govresearchgate.netnih.gov While the enol (phenolic) form is generally more stable for simple phenols, substituents can influence this equilibrium. researchgate.net Computational methods can be used to calculate the relative energies of the possible tautomers of this compound to predict their relative stabilities. orientjchem.orgnih.gov
For this compound, the primary tautomeric equilibrium would be between the phenolic form and its corresponding keto forms (cyclohexa-2,4-dien-1-one and cyclohexa-2,5-dien-1-one). Theoretical calculations would likely show that the phenolic form is significantly more stable due to the aromaticity of the benzene ring. researchgate.net
Isomerization involving the propargyl group is also a theoretical possibility. For instance, an allenic isomer could potentially be formed under certain conditions. Quantum chemical calculations of the potential energy surface can help to determine the energetic barriers for such isomerization processes.
| Isomeric Form | Predicted Relative Stability |
| This compound (Phenolic Tautomer) | Most Stable |
| 3-(Prop-2-yn-1-yloxy)cyclohexa-2,4-dien-1-one (Keto Tautomer) | Less Stable |
| 3-(Prop-2-yn-1-yloxy)cyclohexa-2,5-dien-1-one (Keto Tautomer) | Less Stable |
| 3-(Propa-1,2-dien-1-yloxy)phenol (Allenic Isomer) | Likely unstable relative to the propargyl isomer |
Regioselectivity Predictions in Catalytic Reactions
Computational chemistry is a valuable tool for predicting the regioselectivity of chemical reactions. For this compound, theoretical studies can predict the most likely sites of reaction for various catalytic transformations. For instance, in electrophilic aromatic substitution reactions, the hydroxyl and propargyloxy substituents will direct incoming electrophiles to specific positions on the aromatic ring. researchgate.netresearchgate.net
Molecular orbital theory and the calculation of frontier molecular orbitals (HOMO and LUMO) can provide insights into the reactive sites of the molecule. researchgate.net The regioselectivity of cycloaddition reactions involving the alkyne group, such as [3+2] cycloadditions, can also be predicted by analyzing the activation energy barriers for the formation of different regioisomers. mdpi.comrsc.orgresearchgate.netnih.govresearchgate.net
| Reaction Type | Predicted Regioselectivity |
| Electrophilic Aromatic Substitution | Ortho and para to the hydroxyl and propargyloxy groups |
| [3+2] Cycloaddition to the Alkyne | Dependent on the nature of the 1,3-dipole; theoretical calculations of transition states are needed for accurate prediction |
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netufms.brnih.govmdpi.com This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.
Prediction of Ligand-Receptor Binding Affinities and Interactions
Molecular docking simulations can be performed to predict the binding affinity of this compound to various protein targets. The binding affinity is typically expressed as a docking score or an estimated binding free energy (ΔG), with lower values indicating a more favorable interaction. Phenolic compounds are known to interact with a wide range of proteins, including enzymes and receptors. researchgate.netresearchgate.net
A hypothetical docking study of this compound against a selected protein target, for example, a kinase or a cyclooxygenase enzyme, would involve preparing the 3D structures of both the ligand and the receptor, performing the docking calculations using software like AutoDock or Glide, and analyzing the resulting binding poses and scores.
| Protein Target | Predicted Binding Affinity (ΔG, kcal/mol) |
| Cyclooxygenase-2 (COX-2) | -7.0 to -9.0 |
| Tyrosine Kinase | -6.5 to -8.5 |
| Human Serum Albumin | -5.0 to -7.0 |
Note: These are hypothetical values and would depend on the specific protein target and docking protocol used.
Identification of Key Binding Residues and Interaction Motifs (e.g., Hydrogen Bonding, Hydrophobic Interactions, π-π Stacking)
Beyond predicting binding affinity, molecular docking can identify the specific interactions that stabilize the ligand-receptor complex. For this compound, the phenolic hydroxyl group is expected to act as a hydrogen bond donor and acceptor, forming hydrogen bonds with polar amino acid residues in the binding pocket. The aromatic ring can participate in hydrophobic interactions and π-π stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan. The propargyl group can also engage in hydrophobic interactions.
| Interaction Type | Potential Interacting Residues |
| Hydrogen Bonding | Serine, Threonine, Aspartate, Glutamate, Histidine |
| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Alanine |
| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the characterization of the conformational changes that may occur upon binding. mdpi.commdpi.comnih.govnih.govmdpi.comum.si An MD simulation of a this compound-protein complex would involve placing the docked complex in a simulated physiological environment (water, ions) and calculating the trajectory of all atoms over time.
Analysis of the MD trajectory can reveal the stability of the binding pose predicted by docking. Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms can be monitored to assess conformational stability. Furthermore, MD simulations can provide a more detailed picture of the key intermolecular interactions, including the role of water molecules in mediating ligand-protein contacts. mdpi.comunimi.it
Evaluation of Protein-Ligand Complex Conformational Stability
There is no available research detailing the evaluation of the conformational stability of protein-ligand complexes involving this compound. Methodologies such as Thermal Titration Molecular Dynamics (TTMD) are used to qualitatively estimate the stability of protein-ligand complexes by monitoring the binding mode across a series of molecular dynamics simulations at increasing temperatures, but no such studies have been performed on this specific compound. nih.govnih.gov
Dynamic Behavior of Molecules in Solution
Specific studies on the dynamic behavior of this compound in solution using molecular dynamics (MD) simulations are not present in the current body of scientific literature. While MD simulations are a powerful tool for understanding the behavior of molecules, including phenolic resins, in a solution environment, this specific molecule has not been the subject of such a published investigation. nih.govresearchgate.net
Reaction Mechanism Elucidation via Computational Methods
No computational studies elucidating the reaction mechanisms involving this compound have been found. The synthesis of related (prop-2-ynyloxy)benzene derivatives has been described, typically involving the reaction of a phenol with propargyl bromide in the presence of a base like potassium carbonate, proceeding via an SN2 type reaction. plos.org However, detailed computational elucidation of these or other reactions for this compound, including transition state analysis or kinetic calculations, is not available.
Transition State Characterization and Reaction Pathway Analysis
There is no published research on the transition state characterization or reaction pathway analysis for reactions involving this compound. Computational methods like Density Functional Theory (DFT) are commonly used to investigate reaction mechanisms, such as phenol alkylation or oxidation, by mapping potential energy surfaces and identifying transition states. rsc.orgresearchgate.netustc.edu.cn However, these methods have not been applied to document the reaction pathways of this compound.
Kinetic Rate Constant Calculations (e.g., Ab Initio Transition State Theory)
No studies reporting the calculation of kinetic rate constants for reactions of this compound using methods like Ab Initio Transition State Theory are available. This theory is a fundamental approach for calculating the rate constants of elementary chemical reactions by examining the equilibrium between reactants and activated transition state complexes. wikipedia.org While it has been applied to various reactions, including those of other phenolic compounds, its application to this compound has not been reported. rsc.org
Due to the absence of specific research data for "this compound" in these advanced computational areas, it is not possible to provide a detailed, data-driven article as requested.
Applications and Advanced Research Directions
Strategic Building Block in Organic Synthesis
The presence of both a nucleophilic phenolic hydroxyl group and an electrophilic propargyl group makes 3-(prop-2-yn-1-yloxy)phenol a versatile precursor for a diverse array of molecular structures.
Precursor for Advanced Heterocyclic Compounds
The terminal alkyne functionality is particularly amenable to cycloaddition reactions, providing a straightforward entry into various five-membered heterocyclic rings.
Triazoles: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the efficient and regioselective synthesis of 1,2,3-triazoles from this compound and various organic azides. This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it a powerful tool for generating libraries of triazole-containing compounds. plos.orgnih.gov
Pyrazoles: While direct synthesis from this compound is less common, derivatives of this compound have been utilized. For instance, 3-(prop-2-yn-1-yloxy)-1H-pyrazole-4-carbaldehydes serve as precursors for the synthesis of more complex fused heterocyclic systems like pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govnih.govoxazoles through intramolecular nitrile oxide cycloaddition (INOC) reactions.
Indoles: Palladium-catalyzed reactions are a key strategy for indole (B1671886) synthesis. While direct use of this compound is not prominently documented, the general principle of palladium-catalyzed cyclization of ortho-alkynylanilines provides a viable route. nih.govresearchgate.netrsc.org A plausible synthetic strategy would involve the coupling of this compound with a suitable ortho-haloaniline, followed by an intramolecular cyclization to afford the corresponding indole derivative.
Purinones: The synthesis of purinones often involves the construction of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. The versatile reactivity of the propargyl group in this compound could be harnessed to introduce the necessary carbon atoms for the formation of the imidazole ring, although specific examples are not readily available in the literature.
| Heterocycle | Synthetic Strategy | Key Features |
| Triazoles | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | High efficiency, regioselectivity, mild conditions. |
| Pyrazoles | Intramolecular nitrile oxide cycloaddition (INOC) of derivatives | Formation of fused pyrazole (B372694) systems. |
| Indoles | Palladium-catalyzed intramolecular cyclization | Potential for direct C-H activation and annulation. |
| Purinones | Multi-step synthesis involving pyrimidine ring formation | Potential for imidazole ring construction. |
Scaffold for Natural Product Analogs and Derivatives
The phenolic moiety of this compound serves as an excellent anchor point for the synthesis of analogs of biologically active natural products.
Resveratrol (B1683913) Derivatives: Resveratrol, a stilbenoid with numerous reported health benefits, possesses a phenolic structure that can be mimicked or modified using this compound as a starting material. The propargyl group can be further functionalized to introduce diverse substituents, allowing for the exploration of structure-activity relationships and the development of novel resveratrol analogs with potentially enhanced biological activity. nih.govnih.govmdpi.com
Ferulic Acid Derivatives: Ferulic acid, a phenolic compound with potent antioxidant properties, can also be derivatized using this compound. The propargyl group can be used as a handle to attach various functionalities, leading to the creation of novel ferulic acid derivatives with tailored lipophilicity and biological targeting capabilities. mdpi.comnih.gov
Synthesis of Polycyclic Architectures
The intramolecular reactions of the propargyl ether moiety are instrumental in the construction of fused ring systems.
Chromenes: Aryl propargyl ethers, including this compound, are well-established precursors for the synthesis of chromenes. This transformation can be achieved through various catalytic methods, including palladium, gold, and other transition metals, as well as under thermal conditions. These reactions typically proceed via a Claisen rearrangement followed by an intramolecular hydroalkoxylation or a related cyclization pathway.
Spirobislactones: While direct synthesis from this compound is not explicitly detailed, phenolic precursors are utilized in the synthesis of spiro-fused lactones. researchgate.netunibo.it The phenolic hydroxyl group can participate in reactions that lead to the formation of the spirocyclic core, suggesting a potential, albeit multi-step, pathway from this compound to spirobislactone derivatives.
| Polycyclic Architecture | Synthetic Approach | Catalyst/Conditions |
| Chromenes | Intramolecular cyclization of the aryl propargyl ether | Palladium, gold, thermal |
| Spirobislactones | Multi-step synthesis from phenolic precursors | Various, often involving lactonization reactions |
Intermediate in Combinatorial Chemistry Libraries
The presence of two distinct reactive sites in this compound makes it an ideal scaffold for the generation of combinatorial libraries. The phenol (B47542) and alkyne groups can be independently functionalized, allowing for the rapid creation of a large number of diverse molecules. This approach is highly valuable in drug discovery and materials science for the high-throughput screening of compounds with desired properties. dntb.gov.uarsc.org
Functional Materials Science
The reactive nature of this compound also lends itself to the synthesis of novel polymers and specialty chemicals with tailored properties.
Monomers for Conjugated Polymers and Specialty Chemicals with Tailored Properties
The terminal alkyne group of this compound can undergo polymerization to form conjugated polymers. These materials are of significant interest due to their unique electronic and optical properties, with potential applications in organic electronics, sensors, and photovoltaics. The phenolic hydroxyl group can be used to tune the solubility and processing characteristics of the resulting polymers. Furthermore, the versatile reactivity of this compound allows for its incorporation into a variety of specialty chemicals, where its unique combination of functional groups can impart desired properties. nih.govscispace.comnih.gov
Surface Functionalization and Bioconjugation in Nanotechnology
The terminal alkyne group in this compound makes it a theoretical candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is widely used for the surface functionalization of polymer nanoparticles and in bioconjugation strategies. unimelb.edu.au The propargyl group can be attached to surfaces or biomolecules, providing a reactive handle for subsequent modifications. However, specific studies detailing the use of this compound for the functionalization of polymer nanoparticles or in applications like scanning probe lithography are not found in the reviewed literature. Scanning probe lithography often employs molecular resists to create nanoscale patterns, but the use of this particular compound has not been documented. unimelb.edu.au
Development of Fluorescent Probes and Sensors
The development of fluorescent probes and sensors often involves molecules with specific photophysical properties that change upon interaction with an analyte. While phenolic compounds can be precursors to fluorescent dyes, there is no specific mention in the available literature of this compound being developed or utilized as a fluorescent probe or sensor. The synthesis of such probes typically requires the incorporation of a fluorophore, and while the propargyl group could be used to link to a fluorophore, the intrinsic fluorescence properties of this compound for sensing applications have not been reported.
Development of Chemical Probes and Ligands in Chemical Biology
Ligands for Specific Biological Targets (e.g., TSPO, Kinases)
The search for novel ligands for biological targets like the translocator protein (TSPO) and various kinases is an active area of research. Ligands for TSPO often feature aromatic rings and are explored for their potential in imaging neuroinflammation. Similarly, kinase inhibitors are a major class of therapeutics, and large libraries of compounds are often screened for activity. The propargyl group of this compound could be used in click chemistry-based approaches to generate libraries of potential kinase inhibitors. However, there are no specific studies that identify or investigate this compound as a direct ligand for TSPO or any specific kinases.
Research Tools for Enzyme Interaction Studies and Pathway Modulation
Chemical probes are essential tools for studying enzyme interactions and modulating biological pathways. Phenolic compounds are known to interact with various enzymes, and some have been shown to modulate signaling pathways. For instance, certain phenolic derivatives have been investigated for their anti-inflammatory effects through the modulation of pathways involving protein kinases. Despite the general biological relevance of the phenol moiety, specific research on this compound as a tool for enzyme interaction studies or for modulating specific cellular pathways is not available in the reviewed literature.
Catalysis and Supramolecular Chemistry
Ligands in Homogeneous and Heterogeneous Catalysis
In the field of catalysis, ligands play a crucial role in controlling the activity and selectivity of metal catalysts. While phenol derivatives can be modified to act as ligands, and propargyl groups can be involved in catalytic transformations, there is no documented use of this compound as a ligand in either homogeneous or heterogeneous catalysis. Research in this area often focuses on more complex ligand architectures designed to create specific coordination environments around a metal center. Similarly, in supramolecular chemistry, which involves non-covalent interactions to form larger assemblies, the specific role of this compound has not been described, although phenol derivatives are used as building blocks in some supramolecular structures. unimelb.edu.au
Components in Self-Assembled Systems and Supramolecular Architectures
The molecular structure of this compound is well-suited for the construction of ordered supramolecular systems. The phenol group can act as a hydrogen bond donor and acceptor, while the aromatic ring can participate in π-π stacking interactions. These non-covalent forces are fundamental in directing the self-assembly of molecules into larger architectures such as gels, liquid crystals, and other organized media.
The terminal alkyne group is particularly significant due to its utility in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netresearchgate.netchemrxiv.org This highly efficient and specific reaction allows for the covalent linking of the phenol derivative to other molecules functionalized with azide (B81097) groups. nih.gov By using multivalent platforms, this strategy enables the methodical construction of complex macromolecules and dendrimers where the phenoxy moiety can be precisely positioned. researchgate.netnih.gov
For instance, bis-urea compounds containing propargyl end groups have been shown to form symmetric lamellae in crystals, driven by hydrogen bonding networks. acs.org While not a bis-urea, the hydrogen bonding capability of the phenol in this compound, combined with the steric influence of the propargyl group, suggests its potential to form predictable, self-assembling tape or sheet-like structures. acs.org The formation of such systems is driven by a combination of hydrogen bonding, Van der Waals forces, and hydrophobic interactions, leading to materials with tunable properties. mdpi.com
| Functional Group | Interaction Type | Role in Self-Assembly |
|---|---|---|
| Phenol (-OH) | Hydrogen Bonding | Directs the formation of ordered networks and provides structural stability. |
| Phenyl Ring | π-π Stacking | Contributes to the packing and electronic properties of the assembly. |
| Propargyl Group (Alkyne) | Covalent (Click Chemistry) | Acts as a reactive handle for covalently locking the molecule into a larger, stable architecture. researchgate.net |
Derivatives for Cyclodextrin (B1172386) Functionalization
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, widely used to encapsulate guest molecules, thereby enhancing their solubility, stability, and bioavailability. frontiersin.orgnih.gov The chemical modification of the hydroxyl groups on the cyclodextrin rim is a key strategy for tailoring their properties for specific applications, such as drug delivery, catalysis, and sensing. encyclopedia.pub
The propargyl group of this compound makes it an ideal reagent for the functionalization of cyclodextrins via the CuAAC click reaction. researchgate.net The process involves first preparing an azide-functionalized cyclodextrin, typically by modifying one or more of the primary hydroxyl groups. This azido-CD can then be reacted with this compound. The reaction results in the formation of a stable 1,2,3-triazole linker, covalently attaching the phenoxy moiety to the cyclodextrin scaffold. mdpi.comorganic-chemistry.orgfigshare.com
Attaching a phenol-containing group to a cyclodextrin can impart several useful properties. The appended aromatic ring can act as a "gate" or secondary binding site at the rim of the CD cavity, influencing the entry and exit of guest molecules. Furthermore, the phenolic hydroxyl group can serve as a sensor element, with its spectroscopic properties changing upon guest binding or changes in the local environment. Such functionalized cyclodextrins have applications in creating sensors for the detection of specific organic compounds or metal ions. nih.gov The resulting amphiphilic structure, combining the hydrophilic cyclodextrin with the hydrophobic phenol derivative, could also self-assemble into more complex nanostructures like micelles or vesicles for advanced delivery systems.
| Step | Description | Key Reagents |
|---|---|---|
| 1. Azidation of Cyclodextrin | Introduction of an azide (-N₃) group onto the cyclodextrin, typically at a primary hydroxyl position. | β-Cyclodextrin, Tosyl chloride, Sodium azide |
| 2. Click Reaction | Copper(I)-catalyzed cycloaddition between the azido-cyclodextrin and the alkyne group of this compound. organic-chemistry.orgfigshare.com | Azido-β-cyclodextrin, this compound, Copper(I) catalyst (e.g., CuSO₄/Sodium ascorbate) |
| 3. Purification | Removal of unreacted starting materials and catalyst to isolate the functionalized cyclodextrin derivative. | Dialysis, Chromatography |
Conclusion and Future Perspectives
Synthesis and Functionalization Advancements of Propargyl-Phenol Scaffolds
Recent progress in the synthesis of propargyl-phenol scaffolds has focused on enhancing efficiency, selectivity, and substrate scope. The classical approach often involves the Williamson ether synthesis, where a phenol (B47542) is reacted with a propargyl halide, such as propargyl bromide, in the presence of a base like potassium carbonate. plos.org This method is widely used for preparing a variety of (prop-2-ynyloxy)benzene derivatives in good yields. plos.org
Advancements are moving beyond these traditional methods to include more sophisticated catalytic systems. For instance, various metal catalysts, including copper, gold, and nickel, have been explored to facilitate the coupling of phenols with propargylic compounds under milder conditions. nih.govresearchgate.net These developments are crucial for synthesizing complex molecules where sensitive functional groups might not withstand harsher reaction conditions.
Once synthesized, the propargyl-phenol scaffold is a versatile starting point for further functionalization. The terminal alkyne of the propargyl group is particularly useful for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to form triazoles. plos.org Furthermore, intramolecular cyclization reactions of ortho-propargylphenols can lead to the divergent synthesis of important oxygen-containing heterocyclic scaffolds like 2-substituted benzofurans and chromenes. rsc.orgresearchgate.net These heterocyclic systems are foundational structures in many natural products and pharmaceutical agents. nih.govmdpi.com Future advancements will likely focus on developing one-pot sequential reactions and stereoselective catalytic processes to create optically active propargylated products with high efficiency. nih.govmdpi.com
Table 1: Overview of Synthetic and Functionalization Strategies for Propargyl-Phenol Scaffolds
| Strategy | Description | Key Reagents/Catalysts | Products | Research Focus |
|---|---|---|---|---|
| Williamson Ether Synthesis | Reaction of a phenol with a propargyl halide to form a propargyl ether. | Phenol, Propargyl Bromide, K₂CO₃, Acetone | (Prop-2-ynyloxy)benzene derivatives | Optimization of yield, cost-effectiveness. plos.org |
| Metal-Catalyzed Coupling | Direct introduction of propargyl groups using various metal catalysts. | Copper, Gold, Silver, Iron, Nickel catalysts | Propargylamines, Propargyl ethers | Mild reaction conditions, green chemistry. nih.govresearchgate.net |
| Intramolecular Cyclization | Cyclization of o-propargylphenols to form heterocyclic compounds. | Base-promoted or Gold-catalyzed | Benzofurans, Chromenes | Divergent synthesis, molecular complexity. rsc.orgresearchgate.net |
| Click Chemistry | Azide-alkyne cycloaddition using the terminal alkyne of the propargyl group. | Copper catalysts | Triazole derivatives | Bio-conjugation, material functionalization. plos.org |
| Asymmetric Propargylation | Enantioselective synthesis of chiral homopropargylic alcohols and amines. | Chiral catalysts (e.g., TBOx chromium complex) | Optically active propargylated scaffolds | Synthesis of natural products and alkaloids. nih.govmdpi.com |
Interdisciplinary Research Frontiers (e.g., integration of computational and experimental methods)
The integration of computational chemistry with experimental synthesis is a rapidly emerging frontier that is accelerating the study of propargyl-phenol derivatives. mdpi.com Quantum chemical methods, particularly Density Functional Theory (DFT), are providing invaluable insights into the electronic properties, reactivity, and reaction mechanisms of these molecules. scienceopen.comacs.org
Computational approaches are being employed to:
Predict Reactivity: DFT calculations can determine local and global reactivity descriptors, helping to understand how and where a molecule like 3-(Prop-2-yn-1-yloxy)phenol will react. mdpi.com For example, DFT studies have been used to rationalize the selectivity of palladium-catalyzed coupling reactions on functionalized propargyl ethers. researchgate.net
Elucidate Reaction Mechanisms: Computational modeling helps to map out the energy profiles of reaction pathways, such as the transition states in oxidative addition or cyclization reactions, which is often difficult to determine experimentally. researchgate.netrsc.org
Calculate Physicochemical Properties: Key parameters such as pKa, bond dissociation energies (BDEs), and molecular electrostatic potentials can be accurately calculated. mdpi.comacs.orgmdpi.com This information is critical for designing antioxidants, corrosion inhibitors, and other functional molecules. mdpi.comscienceopen.com
The synergy between computational prediction and experimental validation creates a powerful feedback loop. Theoretical calculations can guide the design of experiments by predicting the most promising substrates, catalysts, and reaction conditions. nih.gov Conversely, experimental results provide the necessary data to refine and improve the accuracy of computational models. mdpi.com This interdisciplinary approach minimizes trial-and-error experimentation, saving time and resources while deepening the fundamental understanding of molecular behavior.
Table 2: Application of Computational Methods in Phenolic Compound Research
| Computational Method | Application | Predicted Properties | Significance |
|---|---|---|---|
| Density Functional Theory (DFT) | Prediction of reactivity and reaction mechanisms. | Electron densities, HOMO/LUMO energies, transition state energies. | Guides catalyst selection and reaction condition optimization. mdpi.comresearchgate.net |
| pKa Calculation Protocols | Determination of acidity in solution. | pKa values. | Essential for understanding biological activity and designing pH-sensitive materials. mdpi.comnih.gov |
| Bond Dissociation Energy (BDE) Calculation | Assessment of antioxidant potential. | O-H bond strength. | Aids in the design of novel antioxidants by predicting radical scavenging ability. acs.org |
| Molecular Dynamics (MD) Simulations | Study of molecular interactions with surfaces. | Adsorption characteristics, inhibitor efficiency. | Useful for developing new corrosion inhibitors and understanding surface chemistry. mdpi.com |
Untapped Potential in Novel Material Design and Chemical Biology Tools
The unique bifunctional nature of the propargyl-phenol scaffold offers vast, largely untapped potential in both advanced material design and the development of sophisticated chemical biology tools.
Novel Material Design: Propargyl ethers are excellent precursors for high-performance thermosetting polymers. rsc.org Upon heating, the propargyl group can undergo complex cross-linking reactions, including Claisen rearrangement and subsequent cyclization, to form robust, three-dimensional networks. rsc.org These materials exhibit exceptional properties:
High Thermal Stability: Cross-linked networks derived from propargyl ethers show high glass transition temperatures (Tg), often exceeding 300°C, and excellent char yields at high temperatures. rsc.orgrsc.orgrsc.org
Inherent Fire Resistance: Many of these networks are classified as non-ignitable or self-extinguishing materials, making them highly attractive for aerospace and microelectronics applications where fire safety is paramount. rsc.orgrsc.org
High Modulus: The rigid, cross-linked structure results in polymers with high mechanical strength and a high modulus. rsc.org
The future in this area lies in designing monomers from bio-based phenolic sources, such as hydroxycinnamic acids, to create more sustainable, fire-resistant materials. rsc.orgrsc.org Blending different propargyl ether resins is another strategy to enhance processability without compromising thermal performance. rsc.org
Chemical Biology Tools: In chemical biology, the propargyl group serves as a versatile handle for bioconjugation and as a key building block in the synthesis of bioactive molecules. nih.govrawsource.com
Protecting Groups: Propargyl esters and ethers have been employed as protecting groups in peptide synthesis, offering orthogonality to other commonly used groups. researchgate.net
Bioactive Scaffolds: The propargyl moiety is present in numerous natural products and can be readily converted into other functional groups, making it a strategic element in the total synthesis of complex molecules like alkaloids. nih.govmdpi.com
Molecular Probes: The ability to participate in click chemistry allows for the straightforward attachment of propargyl-containing molecules to biomolecules or surfaces, facilitating the development of fluorescent probes and other diagnostic tools. nih.gov
The untapped potential includes the development of propargyl-phenol-based probes for detecting specific biological analytes and the synthesis of novel drug candidates by functionalizing the scaffold to interact with biological targets. nih.gov
Table 3: Emerging Applications of Propargyl-Phenol Scaffolds
| Domain | Application Area | Key Features | Future Potential |
|---|---|---|---|
| Material Science | High-Performance Thermosets | High Tg (>300°C), excellent thermal stability, inherent fire resistance. rsc.orgrsc.orgrsc.org | Development of sustainable, bio-based polymers for aerospace and electronics. |
| Material Science | Advanced Coatings & Adhesives | Strong cross-linking ability, high modulus. rsc.orgrawsource.com | Creation of durable, high-temperature resistant coatings. |
| Chemical Biology | Synthesis of Bioactive Molecules | Versatile synthetic intermediate, core of heterocyclic structures. nih.govmdpi.com | Total synthesis of novel pharmaceuticals and natural products. |
| Chemical Biology | Bioconjugation and Probes | "Clickable" alkyne handle for attaching to other molecules. plos.org | Design of targeted drug delivery systems and diagnostic tools. |
| Chemical Biology | Orthogonal Protecting Groups | Stable under various conditions, selectively removable. | Application in complex, multi-step synthesis of peptides and other biomolecules. researchgate.net |
Challenges and Opportunities for Sustainable Synthesis and Application Development
Despite the immense potential, the widespread adoption of propargyl-phenol-based technologies faces several challenges, which in turn create significant opportunities for innovation.
Challenges:
Processability of Materials: Some high-performance thermosets derived from propargyl ethers have high melting points and narrow processing windows, which can complicate manufacturing. rsc.orgrsc.org
Sustainability of Starting Materials: Many syntheses rely on petroleum-derived phenols and hazardous reagents like propargyl bromide, which raises environmental and safety concerns, especially for large-scale production. nih.gov
Catalyst Toxicity and Cost: While metal catalysts are effective, concerns about the toxicity, cost, and removal of residual metals (e.g., palladium, gold) from final products persist. researchgate.net
Opportunities:
Green Synthesis Routes: A major opportunity lies in developing more sustainable synthetic pathways. This includes the use of bio-based phenols derived from sources like lignin, which would valorize a renewable waste stream. rsc.orgrsc.org The development of catalyst-free methods, such as microwave-assisted synthesis, also presents a greener alternative for preparing propargyl ethers. benthamdirect.com
Flow Chemistry: Implementing flow chemistry processes can address safety concerns associated with hazardous reagents and exothermic reactions, allowing for safer and more scalable production. nih.gov
Catalyst Innovation: Research into earth-abundant and less toxic metal catalysts (e.g., iron) or even metal-free catalytic systems is a key area of opportunity. nih.govresearchgate.net Designing recyclable catalysts would further enhance the sustainability of these processes. researchgate.net
Improved Material Formulation: Overcoming the processing challenges of advanced materials can be achieved through strategic blending of different monomers or the incorporation of flexible linkages into the polymer backbone to lower melting points and widen processing windows. rsc.org
Addressing these challenges through sustainable and innovative approaches will be crucial for unlocking the full potential of propargyl-phenol scaffolds in creating the next generation of advanced materials and chemical tools.
Q & A
Q. What are the recommended methods for synthesizing 3-(Prop-2-yn-1-yloxy)phenol with high purity?
A validated synthesis approach involves propargylation of phenolic hydroxyl groups using propargyl bromide in alkaline conditions. Post-reaction, column chromatography with chloroform-methanol (10:1) eluent effectively purifies the compound, monitored by TLC (Rf ~0.5). For derivatives, styryl coupling reactions can be employed, followed by recrystallization in ethanol to isolate crystalline products .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Key techniques include:
- 1H NMR : Characteristic peaks for propargyloxy groups (δ 4.70 ppm, J = 4.20 Hz) and aromatic protons (δ 6.39–7.44 ppm) confirm substitution patterns .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 329.43 for derivatives) .
- HPLC : Purity >95% is achievable using C18 columns with acetonitrile-water gradients .
Q. What analytical techniques are critical for monitoring propargylation reactions in phenolic compounds?
- TLC : Use silica gel plates with UV visualization to track reaction progress (e.g., chloroform:methanol 10:1 mobile phase) .
- FT-IR : Confirm propargyl C≡C stretch (~2120 cm⁻¹) and phenolic O-H absorption (~3400 cm⁻¹) .
Advanced Research Questions
Q. What computational strategies are effective in studying interactions between this compound and biological targets like NF-κB?
Molecular docking (e.g., AutoDock Vina) predicts binding modes by simulating interactions with residues such as Arg246(A) and Lys444(B) of NF-κB. Binding energy calculations (e.g., –6.78 kcal/mol for RESV-10 analogs) and hydrogen bond distance analysis (<3 Å) prioritize high-affinity derivatives. MD simulations (100 ns) assess stability of ligand-receptor complexes .
Q. How does crystallographic software like SHELXL assist in analyzing the molecular structure of propargyl ether derivatives?
SHELXL refines anisotropic displacement parameters and hydrogen bonding networks using high-resolution X-ray data. For example, ORTEP-III visualizes thermal ellipsoids, while WinGX integrates SHELX programs for structure solution and refinement. Twinned data from propargyl derivatives can be processed using SHELXL’s TWIN/BASF commands .
Q. What challenges arise in determining hydrogen bonding patterns in propargyl ether derivatives via X-ray crystallography?
Propargyl groups introduce disorder due to rotational flexibility. High-resolution data (≤0.8 Å) and low-temperature (100 K) measurements mitigate this. SHELXL’s PART/SUMP restraints model disordered regions, while SQUEEZE in PLATON accounts for solvent voids .
Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?
- Synthetic Modifications : Introduce substituents (e.g., styryl, halogen) at the para-position to assess steric/electronic effects.
- Biological Assays : Test anti-cancer activity (e.g., U-937 cell viability assays) and apoptosis induction (DNA ladder assays) .
- QSAR Models : Use Gaussian-based DFT calculations (e.g., HOMO-LUMO gaps) to correlate electronic properties with activity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
